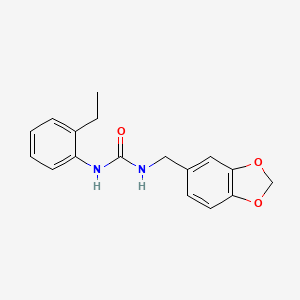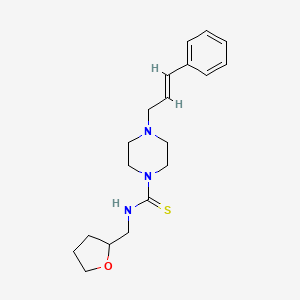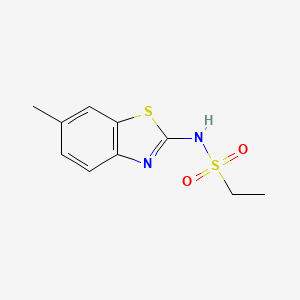
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. BDBU is a urea-based compound that is known for its unique chemical properties, making it an ideal candidate for various research studies.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea acts as a nucleophilic catalyst, which means that it can facilitate the reaction between two or more molecules by providing a site for the reaction to occur. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea's unique chemical properties make it an ideal catalyst for various chemical reactions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea has no known biochemical or physiological effects on living organisms, making it an ideal compound for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea in laboratory experiments is its high purity level, which ensures that the results obtained are accurate and reliable. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea in scientific research. One potential application is in the field of drug discovery, where N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea can be used to synthesize new compounds with potential therapeutic effects. Another potential application is in the field of materials science, where N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea's unique chemical properties make it an ideal candidate for various research studies, and its high purity level ensures that the results obtained are accurate and reliable. With several potential applications in drug discovery and materials science, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is a compound that is poised to make a significant impact in scientific research in the years to come.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea involves the reaction of 2-ethylphenyl isocyanate with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the most significant uses of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethylphenyl)urea is in the field of organic chemistry, where it is used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-13-5-3-4-6-14(13)19-17(20)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLYBNIYYBWSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-ethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5294003.png)
![1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5294018.png)
![3-{2-[(2-hydroxy-3-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294022.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5294027.png)

![N,N,4-trimethyl-3-{2-[(2-methylbenzyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294034.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5294035.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)